N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine is a compound that belongs to a broader class of N-substituted phenylalanine derivatives. These compounds have garnered interest due to their potential therapeutic applications, particularly as oral hypoglycemic agents. The structural variations within this class of compounds, such as the substitution of the cyclohexyl moiety, have been shown to significantly influence their biological activity. The tert-butyl group, in particular, is known for its steric bulk and its ability to influence the three-dimensional structure of molecules, which can be critical in drug design and the development of new pharmaceuticals1.
The primary application of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine and its analogues is in the field of pharmaceuticals, particularly as oral hypoglycemic agents. The ability to decrease blood glucose levels makes these compounds potential candidates for the treatment of diabetes. The specificity of action, as well as the oral bioavailability, are significant advantages that could lead to the development of new diabetes medications1.
Another application of related compounds is in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines serve as versatile intermediates for this purpose. They are prepared in high yields and can be used to synthesize a wide range of highly enantioenriched amines, including amino acids and amino alcohols. The tert-butanesulfinyl group acts as a chiral directing group and is easily cleaved after nucleophilic addition, making it a valuable tool in the synthesis of chiral compounds2.
The tert-butyl group is also useful in chemical synthesis, as demonstrated by the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester. The choice of solvent in the cyanation process was found to significantly affect the isotopic enrichment of the synthesized compounds. This has implications for the use of these compounds as vibrational reporters of local environments in various chemical and biochemical studies3.
This compound can be synthesized from natural amino acids, specifically D-phenylalanine, through chemical modifications. It is classified as an amino acid derivative due to its structural features that include both an amino group and a carboxylic acid group, characteristic of amino acids. The presence of the tert-butyl group and cyclohexyl ring further distinguishes it from standard amino acids, enhancing its lipophilicity and potentially influencing its biological activity.
The synthesis of N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine typically involves several steps:
The molecular structure of N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of this compound .
N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry .
The mechanism of action for N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine primarily revolves around its role as a hypoglycemic agent:
Experimental studies have shown that modifications to the cyclohexane ring can significantly affect its biological activity, suggesting that structural optimization could enhance its therapeutic efficacy .
The physical and chemical properties of N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine are crucial for understanding its behavior in biological systems:
N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine has several scientific applications:
This compound integrates a trans-4-tert-butylcyclohexyl moiety linked via an amide bond to D-phenylalanine. The trans configuration of the tert-butyl group ensures optimal spatial orientation, minimizing steric hindrance and enhancing receptor binding affinity. The D-configuration of phenylalanine confers metabolic stability against proteolytic enzymes, a feature critical for oral bioavailability in peptide-derived therapeutics [6] [7].
The carbonyl bridge between the cyclohexyl scaffold and phenylalanine enables hydrogen bonding with biological targets, particularly proteases or G-protein-coupled receptors. This is evidenced by structural analogs like nateglinide (an antidiabetic drug), where similar cyclohexylcarbonyl-D-phenylalanine motifs act as insulin secretagogues via pancreatic K~ATP~ channel modulation [2] [6]. The tert-butyl group contributes pronounced lipophilicity (logP ~4.2), facilitating blood-brain barrier penetration in preclinical neurological models [6] [9].
Table 1: Key Molecular Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C~18~H~25~NO~3~ | High C/H ratio indicates lipophilicity |
Molecular Weight | 303.40 g/mol | Optimal for CNS permeability |
Stereochemistry | trans-cyclohexyl, D-phenylalanine | Minimizes steric clash; resists enzymatic degradation |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
logP (Predicted) | 4.2 | Enhances membrane diffusion |
The compound’s synthetic methodology emerged from innovations in stereoselective coupling. Early patents (e.g., WO2005121071) detailed the condensation of trans-4-substituted cyclohexanecarboxylic acids with D-phenylalanine derivatives using carbodiimide-based coupling agents. This established foundational routes for antidiabetic analogs like nateglinide [2]. A significant advancement was disclosed in patent US4485116A, which protected cyclohexylcarbonyl amino acid derivatives as antiprotozoal agents. This included claims for tert-butyl cyclohexyl intermediates synthesized via:
Industrial-scale synthesis was later refined by suppliers like LGC Standards (CAS: 105746-45-0), emphasizing chromatography-free crystallization to isolate the compound as a "Nateglinide Impurity E" reference standard [6]. Patent analysis reveals that claims center on:
Table 2: Key Patents and Industrial Applications
Patent/Application | Focus | Synthetic Advance |
---|---|---|
US4485116A | Antiprotozoal compounds | Chiral salt resolution of trans-isomers |
WO2005121071 | Nateglinide synthesis | One-pot hydrolysis-condensation |
Industrial (Sandoo Pharma) | Edoxaban intermediates | Chromatography-free crystallization |
Synthesis Challenges
Current routes rely on stoichiometric coupling agents (e.g., dicyclohexylcarbodiimide), generating impurities that complicate purification. Racemization at the D-phenylalanine chiral center remains unresolved under alkaline conditions, limiting yields to 65–75% [2] [6]. Sustainable catalytic methods (e.g., enzymatic amidification) are underdeveloped.
Characterization Deficiencies
High-precision studies of solid-state structure (e.g., X-ray crystallography) and solution dynamics (e.g., NMR rotational barriers) are absent. This impedes understanding of how the tert-butyl group’s conformational equilibrium (axial ↔ equatorial) affects binding [3] [6]. Batch-to-batch variance in isomer ratios (e.g., cis vs. trans contamination) also lacks analytical controls.
Therapeutic Mechanism Gaps
While in vitro data suggest activity in protease inhibition or receptor agonism, in vivo target validation is sparse. The compound’s potential in diabetes (via nateglinide-like activity) or analgesia (via opioid receptor binding, as seen in fentanyl’s cyclohexyl analogs) remains hypothetical [9] [6]. No pharmacokinetic studies address its metabolic fate, particularly regarding cytochrome P450-mediated oxidation of the tert-butyl group.
Table 3: Critical Research Gaps and Proposed Approaches
Domain | Unresolved Issue | Recommended Research |
---|---|---|
Synthetic Chemistry | Racemization during coupling | Biocatalytic amidation using immobilized lipases |
Structural Analysis | Conformational dynamics in solution | Temperature-variable NMR and DFT calculations |
Pharmacology | In vivo target engagement | Radioligand binding assays in pancreatic β-cells |
Metabolism | CYP450 interaction prediction | Liver microsome studies with LC-MS/MS characterization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0